molecular formula C8H17N3 B13189566 2-(Methylamino)cyclohexane-1-carboximidamide

2-(Methylamino)cyclohexane-1-carboximidamide

Cat. No.: B13189566
M. Wt: 155.24 g/mol
InChI Key: ANCWURFWTBHVEZ-UHFFFAOYSA-N
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Description

2-(Methylamino)cyclohexane-1-carboximidamide is a specialized chemical compound with a unique molecular structure. It is identified by its CAS number 2092335-82-3 and has a molecular formula of C₈H₁₇N₃. This compound is primarily used in scientific research and development due to its versatile potential and wide range of applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of 2-(Methylamino)cyclohexane-1-carboximidamide may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)cyclohexane-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylamines. Substitution reactions can result in a wide range of substituted cyclohexane derivatives .

Scientific Research Applications

2-(Methylamino)cyclohexane-1-carboximidamide has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Methylamino)cyclohexane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, thereby modulating various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Methylamino)cyclohexane-1-carboximidamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a cyclohexane ring, a methylamino group, and a carboximidamide group. This unique structure imparts specific chemical and biological properties that make it valuable for a wide range of scientific research applications .

Properties

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

2-(methylamino)cyclohexane-1-carboximidamide

InChI

InChI=1S/C8H17N3/c1-11-7-5-3-2-4-6(7)8(9)10/h6-7,11H,2-5H2,1H3,(H3,9,10)

InChI Key

ANCWURFWTBHVEZ-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCCC1C(=N)N

Origin of Product

United States

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